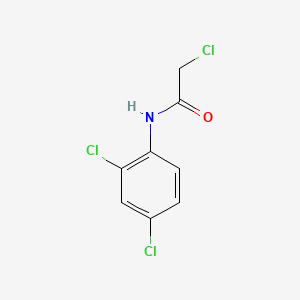

2-Chloro-N-(2,4-dichlorophenyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15930. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2,4-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl3NO/c9-4-8(13)12-7-2-1-5(10)3-6(7)11/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRUAPYSYOURFRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70280216 | |

| Record name | 2-Chloro-N-(2,4-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6974-56-7 | |

| Record name | 2-Chloro-N-(2,4-dichlorophenyl)acetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N-(2,4-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70280216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-Chloro-N-(2,4-dichlorophenyl)acetamide

An In-Depth Technical Guide to the Synthesis of 2-Chloro-N-(2,4-dichlorophenyl)acetamide

Abstract

This guide provides a comprehensive technical overview of the , a key halogenated acetamide intermediate. Intended for researchers and drug development professionals, this document moves beyond a simple recitation of steps to explore the mechanistic underpinnings, process logic, and critical safety considerations inherent in the synthesis. We will detail a robust and validated laboratory-scale protocol, methods for purification and characterization, and the essential safety measures required for handling the hazardous reagents involved. The synthesis is presented as a self-validating system, where an understanding of the reaction's principles ensures successful and safe execution.

Introduction and Significance

This compound belongs to the N-aryl acetamide class of compounds, which are integral scaffolds in medicinal and agrochemical research.[1] The presence of multiple halogen atoms on the molecule significantly modulates its physicochemical properties, including lipophilicity and electronic character, which can profoundly influence biological activity.[1] Specifically, the chloroacetamide moiety is a versatile chemical handle, acting as a precursor for further functionalization through substitution reactions.[1] This compound, therefore, serves as a valuable building block for creating more complex molecular architectures with potential applications as antimicrobial, antifungal, or herbicidal agents.[1][2] This guide will focus on its most direct and efficient synthesis: the N-acylation of 2,4-dichloroaniline.

The Core Synthesis: Mechanistic Principles

The formation of this compound is achieved through the nucleophilic acyl substitution reaction between 2,4-dichloroaniline and chloroacetyl chloride. This is a classic and highly efficient method for creating an amide bond.

The Causality of the Reaction:

-

Nucleophile: The nitrogen atom of the primary amine (2,4-dichloroaniline) possesses a lone pair of electrons, making it nucleophilic.

-

Electrophile: The carbonyl carbon of chloroacetyl chloride is highly electrophilic. This is due to the electron-withdrawing effects of both the adjacent oxygen atom and the chlorine atom, which polarize the carbon-oxygen double bond and make the carbon susceptible to attack.

-

Leaving Group: The chloride ion is an excellent leaving group, facilitating the reformation of the carbonyl double bond after the initial nucleophilic attack.

-

Byproduct: The reaction produces hydrochloric acid (HCl) as a byproduct. The presence of this strong acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a mild base is often incorporated to act as an HCl scavenger.[3]

Below is a diagram illustrating the step-by-step reaction mechanism.

Caption: The reaction mechanism for the .

Experimental Protocol: A Validated Approach

This section details a laboratory-scale procedure for the synthesis. The protocol is designed to be self-validating by incorporating process controls and clear endpoints.

Reagents and Materials

| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Quantity (Example Scale) | Notes |

| 2,4-Dichloroaniline | 554-00-7 | 162.02 | 8.10 g (0.05 mol) | Toxic solid.[4] |

| Chloroacetyl Chloride | 79-04-9 | 112.94 | 4.2 mL (0.053 mol) | Toxic, corrosive, lachrymator. |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 7.7 mL (0.055 mol) | Base/HCl scavenger. |

| Toluene | 108-88-3 | 92.14 | 150 mL | Anhydrous solvent. |

| Deionized Water | 7732-18-5 | 18.02 | ~500 mL | For washing/precipitation. |

| Ethanol | 64-17-5 | 46.07 | As needed | For recrystallization. |

Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis, purification, and analysis of the target compound.

Step-by-Step Methodology

Note: This entire procedure must be performed in a well-ventilated fume hood.

-

Preparation: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 2,4-dichloroaniline (8.10 g, 0.05 mol) and anhydrous toluene (100 mL). Stir until the solid is fully dissolved.

-

Base Addition: Add triethylamine (7.7 mL, 0.055 mol) to the solution. The triethylamine serves to neutralize the HCl that will be generated during the reaction.[3]

-

Acylation: Place the flask in an ice bath to cool the solution to 0-5 °C. Add chloroacetyl chloride (4.2 mL, 0.053 mol) dropwise via a dropping funnel over 15-20 minutes, ensuring the temperature does not rise above 10 °C. A white precipitate of triethylamine hydrochloride will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, attach a reflux condenser and heat the mixture to reflux (approx. 110 °C) for 2 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Product Precipitation (Workup): Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 400 mL of ice-cold water while stirring vigorously. The product will precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove any remaining triethylamine hydrochloride and other water-soluble impurities.

-

Purification: Transfer the crude solid to a beaker and perform recrystallization using hot ethanol.[3] Dissolve the solid in a minimum amount of boiling ethanol, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Final Product: Collect the purified white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. Determine the yield and characterize the final product.

Product Characterization

Confirming the identity and purity of the synthesized this compound is crucial. This is achieved through a combination of physical and spectroscopic methods.[5]

| Analysis Method | Expected Result | Purpose |

| Melting Point | 105 - 108 °C[6] | Assess purity (a sharp melting range indicates high purity). |

| FT-IR Spectroscopy (cm⁻¹) | ~3250 (N-H stretch, amide), ~1670 (C=O stretch, amide I), ~1540 (N-H bend, amide II), ~750-850 (C-Cl stretches).[2] | Confirm the presence of key functional groups (amide, C-Cl). |

| ¹H NMR (DMSO-d₆, δ ppm) | ~10.4 (s, 1H, NH), ~7.7 (d, 1H, Ar-H), ~7.5 (dd, 1H, Ar-H), ~7.4 (d, 1H, Ar-H), ~4.3 (s, 2H, CH₂Cl). Note: These are predicted shifts based on similar structures.[7] | Confirm the molecular structure and proton environment. |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~165 (C=O), ~135-127 (Ar-C), ~43 (CH₂Cl). Note: These are predicted shifts based on similar structures.[7] | Confirm the carbon skeleton of the molecule. |

| Mass Spectrometry (ESI) | Expected m/z for [M+H]⁺: ~238.96, showing a characteristic isotopic pattern for three chlorine atoms. | Determine the molecular weight and confirm elemental composition. |

Critical Safety and Handling Protocols

Trustworthiness in synthesis relies on a foundation of safety. The reactants used in this procedure are hazardous and demand strict adherence to safety protocols.

-

2,4-Dichloroaniline: Toxic if swallowed, inhaled, or in contact with skin.[4] It is suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life.[4]

-

Chloroacetyl Chloride: Toxic if swallowed, inhaled, or in contact with skin. It causes severe skin burns and eye damage and is a lachrymator (causes tearing).[8] It reacts violently with water.

Mandatory Precautions:

-

Engineering Controls: All operations must be conducted inside a certified chemical fume hood to prevent inhalation of vapors and dust. An eyewash station and safety shower must be readily accessible.[8]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid all direct contact with the reagents. Use a spatula for solids and a syringe or cannula for transferring chloroacetyl chloride. Keep containers tightly closed when not in use.

-

Waste Disposal: All chemical waste, including residual solvents and reaction mixtures, must be collected in designated, labeled hazardous waste containers for disposal according to institutional and local regulations. Do not pour any waste down the drain.

Conclusion

The via the N-acylation of 2,4-dichloroaniline is a robust and efficient method for producing this valuable chemical intermediate. By understanding the underlying nucleophilic acyl substitution mechanism and adhering strictly to the detailed experimental and safety protocols, researchers can reliably produce this compound in high purity. Its versatile structure ensures its continued importance as a foundational element in the development of new molecules for the pharmaceutical and agrochemical industries.

References

-

Anshul Specialty Molecules. (n.d.). 2-Chloro Acetamide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Halko, R., et al. (2021). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molecules, 26(23), 7149. Retrieved from [Link]

-

Organic Syntheses. (n.d.). chloroacetamide - Organic Syntheses Procedure. Retrieved from [Link]

-

Missioui, M., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 999–1002. Retrieved from [Link]

-

Mistry, B. D., & Desai, K. R. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research, 3(1). Retrieved from [Link]

-

Patel, R. B., et al. (2012). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Der Pharma Chemica, 4(1), 324-329. Retrieved from [Link]

-

Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 11. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]

-

Karimova, S. Y., et al. (2020). SYNTHESIS OF 2-CHLORO-N-(3-HYDROXYPHENYL) ACETAMIDE, 2-CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Neliti. Retrieved from [Link]

-

ResearchGate. (n.d.). The UV–vis spectra of 2-chloro- N-(2,4-dinitrophenyl)acetamide 1.... Retrieved from [Link]

-

Gowda, B. T., et al. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2023. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ijpsr.info [ijpsr.info]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. 2-Chloro-N-(2,4-dichlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Mechanism of Action of 2-Chloro-N-(2,4-dichlorophenyl)acetamide

Abstract

This technical guide provides a comprehensive overview of the putative mechanism of action of 2-Chloro-N-(2,4-dichlorophenyl)acetamide, a compound with documented antimicrobial and antifungal properties.[1] Drawing upon research on analogous chloroacetamide structures, this document elucidates a potential primary mode of action involving the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. Furthermore, this guide explores potential metabolic pathways, toxicological considerations, and detailed experimental protocols for researchers and drug development professionals to investigate and validate these mechanisms. The content is structured to provide not just a recitation of facts, but a causal narrative grounded in established scientific principles and methodologies.

Introduction: The Chemical and Biological Landscape of this compound

This compound belongs to the chloroacetamide class of compounds, which have garnered significant interest for their diverse biological activities, including herbicidal, fungicidal, and antibacterial properties.[2][3] The core structure, characterized by an acetamide group with a chlorine substitution and a dichlorinated phenyl ring, confers a specific reactivity and set of physicochemical properties that dictate its biological interactions. While direct, in-depth studies on this compound are emerging, a robust body of literature on structurally similar compounds provides a strong foundation for postulating its mechanism of action.

The synthesis of this compound is typically achieved through the reaction of 2,4-dichloroaniline with chloroacetyl chloride.[1] This straightforward synthesis allows for the production of high-purity material for research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6974-56-7 | [1] |

| Molecular Formula | C₈H₆Cl₃NO | [4] |

| Molecular Weight | 238.50 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | 135-138 °C | [6] |

Proposed Mechanism of Action: Targeting Dihydrofolate Reductase (DHFR)

Based on in-silico and in-vitro studies of the related compound 2-chloro-N-phenylacetamide, a primary proposed mechanism of action for this compound is the inhibition of dihydrofolate reductase (DHFR).[7] DHFR is a crucial enzyme in the folate biosynthesis pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids. Its inhibition leads to a depletion of these vital precursors, ultimately halting DNA synthesis and cell proliferation.

The chloroacetamide moiety is a key pharmacophore in this interaction. The electrophilic carbon atom bearing the chlorine is susceptible to nucleophilic attack by amino acid residues within the active site of DHFR. This can lead to the formation of a covalent bond, resulting in irreversible or slowly reversible inhibition of the enzyme. The dichlorophenyl ring likely contributes to the binding affinity and selectivity of the compound for the target enzyme through hydrophobic and van der Waals interactions within the binding pocket.

Caption: Proposed mechanism of action via DHFR inhibition.

It is important to note that studies on the related compound 2-chloro-N-phenylacetamide have shown that it does not exert its antifungal activity by binding to ergosterol in the cell membrane or by damaging the fungal cell wall, further supporting a specific enzymatic target like DHFR.[8][9][10][11]

Metabolic Pathways and Toxicological Profile

The metabolism of chloroacetamide herbicides has been studied in both environmental and biological systems.[12][13] These studies provide a framework for understanding the likely metabolic fate of this compound. A probable metabolic pathway involves the initial conversion to this compound (if not the parent compound itself), which can then be further metabolized to 2,4-dichloroaniline.[12][13] This aniline derivative can undergo bioactivation through para-hydroxylation and subsequent oxidation to form a reactive quinone imine species.[12][13] These reactive intermediates are capable of forming adducts with DNA and other macromolecules, which is a potential mechanism for the observed carcinogenicity of some chloroacetamide herbicides in rats.[12]

The generation of reactive oxygen species (ROS) is another potential toxicological effect, as observed with other chloroacetamide herbicides.[3] This oxidative stress can lead to cellular damage, including DNA breakage and apoptosis.[3]

Caption: Putative metabolic activation pathway.

Experimental Protocols for Mechanistic Validation

To rigorously investigate the proposed mechanism of action, a series of well-defined experimental protocols are essential. The following section provides detailed, step-by-step methodologies for key assays.

Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against relevant fungal pathogens (e.g., Candida albicans, Candida parapsilosis).[8][9][10]

Protocol:

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

-

Harvest the cells and suspend them in sterile saline (0.9% NaCl).

-

Adjust the cell density to 1-5 x 10⁶ CFU/mL using a spectrophotometer (OD₆₀₀) or a hemocytometer.

-

-

Microdilution Assay (MIC):

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

In a 96-well microtiter plate, perform serial twofold dilutions of the compound in RPMI 1640 medium to achieve a final concentration range (e.g., 1 to 1024 µg/mL).

-

Add 100 µL of the fungal inoculum to each well.

-

Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

-

Incubate the plate at 35°C for 24-48 hours.

-

The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth.

-

-

Determination of MFC:

-

From the wells showing no visible growth in the MIC assay, aliquot 10 µL onto SDA plates.

-

Incubate the plates at 35°C for 24-48 hours.

-

The MFC is the lowest concentration that results in no fungal growth on the agar plate.

-

Dihydrofolate Reductase (DHFR) Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on DHFR activity.

Protocol:

-

Reagents and Materials:

-

Purified DHFR enzyme (from a relevant species).

-

Dihydrofolate (DHF) substrate.

-

NADPH cofactor.

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5).

-

This compound.

-

UV-Vis spectrophotometer.

-

-

Assay Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and DHFR enzyme in a quartz cuvette.

-

Add varying concentrations of this compound (or DMSO as a vehicle control).

-

Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding DHF.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To develop a robust method for the detection and quantification of this compound in various matrices.[14][15]

Protocol:

-

Instrumentation and Conditions:

-

HPLC system with a UV detector.

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

-

Flow rate: 1.0 mL/min.

-

Detection wavelength: 254 nm.

-

Injection volume: 20 µL.

-

-

Sample Preparation:

-

Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) and perform serial dilutions to create a calibration curve.

-

Experimental Samples: Extract the compound from the sample matrix using an appropriate solvent and dilute to a concentration within the range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Quantify the amount of this compound in the experimental samples by interpolating their peak areas on the calibration curve.

-

Caption: Workflow for HPLC analysis.

Conclusion and Future Directions

This technical guide has outlined the putative mechanism of action of this compound, focusing on the inhibition of dihydrofolate reductase as a primary mode of antifungal activity. The proposed metabolic pathways and potential toxicological implications, drawn from studies on related chloroacetamide compounds, highlight the need for further investigation. The provided experimental protocols offer a robust framework for researchers to validate these hypotheses and further characterize the biological activity of this compound.

Future research should focus on:

-

Definitive target identification: Utilizing techniques such as affinity chromatography and proteomics to confirm DHFR as the primary target or identify other interacting proteins.

-

In vivo efficacy and toxicity studies: Evaluating the antifungal efficacy and toxicological profile of this compound in animal models.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of the compound to optimize its potency and selectivity while minimizing potential toxicity.

By adopting a systematic and mechanistically driven approach, the scientific community can fully elucidate the therapeutic potential of this compound and related compounds.

References

-

A new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp. Antifungal activity of 2-chloro-N-phenylacetamide - SciELO. (URL: [Link])

-

Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis - PubMed. (URL: [Link])

-

Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed. (URL: [Link])

-

Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-r - ResearchGate. (URL: [Link])

-

(PDF) Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - ResearchGate. (URL: [Link])

-

Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide - MDPI. (URL: [Link])

-

Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes - PMC - NIH. (URL: [Link])

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research. (URL: [Link])

-

Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. (URL: [Link])

-

III Analytical Methods. (URL: [Link])

-

2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC - NIH. (URL: [Link])

-

Comparative Metabolism of Chloroacetamide Herbicides and Selected Metabolites in Human and Rat Liver Microsomes - ResearchGate. (URL: [Link])

-

Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - NIH. (URL: [Link])

-

Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives - Scholars Research Library. (URL: [Link])

-

Acetamide | EPA. (URL: [Link])

-

2,4-Dichlorophenoxyacetic acid. (URL: [Link])

-

Metabolism of 2,4-dichlorophenoxyacetic acid, 4-chloro-2-methylphenoxyacetic acid and 2-methylphenoxyacetic acid by Alcaligenes eutrophus JMP 134 - CORE. (URL: [Link])

-

Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. (URL: [Link])

-

Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds - PubMed. (URL: [Link])

-

Acetamide Herbicides and Their Degradation Products in Ground Water and Surface Water of the United States, 1992-2003. (URL: [Link])

-

Acetamide,2-chloro-N-(2,4-dichlorophenyl)- | Chemsrc. (URL: [Link])

-

2,4-D Herbicide-Induced Hepatotoxicity: Unveiling Disrupted Liver Functions and Associated Biomarkers - MDPI. (URL: [Link])

-

2,2-Dichloro-N-(2,5-dichlorophenyl)acetamide - PMC - NIH. (URL: [Link])

-

(PDF) Herbicides based on 2,4-D: its behavior in agricultural environments and microbial biodegradation aspects. A review - ResearchGate. (URL: [Link])

-

Environmental Fate and Effects of Dichloroacetamide Herbicide Safeners: “Inert” yet Biologically Active Agrochemical Ingredients - ACS Publications. (URL: [Link])

-

Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC - NIH. (URL: [Link])

-

(PDF) Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - ResearchGate. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. ijpsr.info [ijpsr.info]

- 3. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 6974-56-7 [amp.chemicalbook.com]

- 5. 2-Chloro-N-(4-chlorophenyl)acetamide | 3289-75-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. CAS#:6974-56-7 | Acetamide,2-chloro-N-(2,4-dichlorophenyl) | Chemsrc [chemsrc.com]

- 7. Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-N-(2,4-dichlorophenyl)acetamide

Introduction

2-Chloro-N-(2,4-dichlorophenyl)acetamide is a halogenated acetamide derivative of significant interest in various fields of chemical research, including medicinal chemistry and organic synthesis. Its structural features, characterized by a chloroacetyl group attached to a dichlorinated aniline ring, impart a unique combination of reactivity and physicochemical properties. These characteristics make it a valuable intermediate for the synthesis of more complex molecules, including potential pharmaceutical and agrochemical agents.[1] The presence of multiple halogen atoms significantly influences the molecule's lipophilicity, electronic character, and steric hindrance, which in turn dictates its biological activity and reactivity.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its structural and analytical characteristics.

Chemical Identity and Structure

Proper identification of a chemical compound is fundamental for any scientific investigation. The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 6974-56-7[1][2] |

| Molecular Formula | C₈H₆Cl₃NO[2][3] |

| Molecular Weight | 238.50 g/mol [1] |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)NC(=O)CCl[2] |

| InChI Key | KRUAPYSYOURFRC-UHFFFAOYSA-N[1][2] |

The molecular structure of this compound is presented below:

Caption: Molecular structure of this compound.

Synthesis

The synthesis of this compound is typically achieved through a nucleophilic acyl substitution reaction between 2,4-dichloroaniline and chloroacetyl chloride.[1] This is a well-established and straightforward method for the formation of N-aryl acetamides.[1]

Caption: Synthetic workflow for this compound.

Experimental Protocol for Synthesis

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

2,4-Dichloroaniline

-

Chloroacetyl chloride

-

Anhydrous solvent (e.g., dichloromethane, ethyl acetate)

-

Base (e.g., triethylamine, pyridine)

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,4-dichloroaniline (1.0 equivalent) and a suitable base such as triethylamine (1.1 equivalents) in an anhydrous solvent like dichloromethane. Cool the mixture in an ice bath with continuous stirring.

-

Addition of Acylating Agent: Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the cooled solution. The slow addition is crucial to control the exothermic reaction and prevent the formation of side products.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the reaction mixture with water to remove the salt byproduct (triethylammonium chloride). Subsequently, wash with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine, followed by a dilute base solution (e.g., saturated NaHCO₃) to remove any excess chloroacetyl chloride. Finally, wash with brine to remove residual water.

-

Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of an anhydrous solvent is critical because chloroacetyl chloride is highly reactive towards water, which would lead to the formation of chloroacetic acid and reduce the yield of the desired product.

-

Use of a Base: A base is required to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic.

-

Controlled Temperature: The initial cooling of the reaction mixture helps to moderate the exothermic reaction between the amine and the highly reactive acyl chloride, minimizing potential side reactions.

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and application. The following table summarizes the known properties of this compound.

| Property | Value | Source(s) |

| Melting Point | 105 - 108 °C | [2][4] |

| Boiling Point | 385.1 °C at 760 mmHg | [2][4] |

| Density | 1.511 g/cm³ | [2][4] |

| Appearance | White to off-white crystalline solid | [2] |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents. | [5] |

Experimental Determination of Physicochemical Properties

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically 0.5-1°C) is indicative of a pure substance, while a broad and depressed melting range suggests the presence of impurities.

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[6]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Measurement: The sample is heated at a controlled rate. A rapid heating rate can be used for a preliminary determination, followed by a slower rate (1-2 °C per minute) near the expected melting point for an accurate measurement.[7]

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[7]

Scientific Rationale: The melting point is the temperature at which the solid and liquid phases of a substance are in equilibrium. The energy supplied as heat overcomes the intermolecular forces holding the molecules in a crystal lattice. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, thus lowering and broadening the melting point range.

Solubility Assessment

Understanding the solubility of a compound is essential for its application in various fields, particularly in drug development and chemical synthesis.[5]

Qualitative Protocol:

-

Sample Preparation: A small, known amount of this compound is placed in a test tube.

-

Solvent Addition: A selected solvent (e.g., water, ethanol, acetone, DMSO) is added portion-wise with vigorous mixing after each addition.[8]

-

Observation: The mixture is observed to determine if the solid completely dissolves.[8]

-

Categorization: The solubility can be categorized based on the amount of solvent required to dissolve the solute (e.g., very soluble, soluble, slightly soluble, insoluble).[8]

Gravimetric Protocol for Quantitative Determination:

-

Saturated Solution Preparation: An excess amount of the compound is added to a known volume of the solvent in a sealed container to ensure saturation.[8]

-

Equilibration: The container is placed in a thermostatically controlled shaker or water bath at a specific temperature to reach equilibrium.

-

Sample Filtration: A known volume of the saturated solution is carefully filtered to remove any undissolved solid.

-

Solvent Evaporation: The solvent from the filtered solution is evaporated.

-

Mass Determination: The mass of the remaining solid is determined, and the solubility is calculated in terms of mass per unit volume of the solvent.

Scientific Rationale: Solubility is governed by the principle of "like dissolves like." The polarity of the solute and the solvent determines the extent of dissolution. This compound, with its halogenated aromatic ring, is expected to be relatively nonpolar, leading to lower solubility in polar solvents like water and higher solubility in organic solvents.[5]

Analytical Characterization

A suite of analytical techniques is employed to confirm the structure and purity of this compound.

Caption: Analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure by providing information about the chemical environment of hydrogen and carbon atoms, respectively.[1]

Expected ¹H NMR Signals:

-

Aromatic Protons: The three protons on the dichlorophenyl ring would appear as a complex multiplet in the aromatic region (typically δ 7.0-8.5 ppm). The exact chemical shifts and coupling patterns would depend on the electronic effects of the chloro and acetamido substituents.

-

Amide Proton (N-H): A broad singlet is expected for the amide proton, typically in the range of δ 8.0-10.0 ppm. Its chemical shift can be concentration and solvent-dependent.

-

Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the chloroacetyl group would be observed, likely in the region of δ 4.0-4.5 ppm, shifted downfield due to the adjacent chlorine atom and carbonyl group.

Expected ¹³C NMR Signals:

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165-175 ppm.

-

Aromatic Carbons: Six distinct signals for the aromatic carbons would be expected, with their chemical shifts influenced by the positions of the chlorine and N-acetyl substituents. Carbons attached to chlorine atoms would be shifted downfield.

-

Methylene Carbon (-CH₂-): A signal for the methylene carbon, likely in the range of δ 40-50 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Characteristic Absorption Bands:

-

N-H Stretch: A sharp peak around 3200-3300 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide.[1]

-

C=O Stretch (Amide I band): A strong absorption band in the region of 1640-1680 cm⁻¹ due to the carbonyl stretch.[1]

-

N-H Bend (Amide II band): A peak around 1550 cm⁻¹.

-

C-Cl Stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the C-Cl stretching vibrations.[1]

-

Aromatic C-H and C=C Stretches: Characteristic peaks for the aromatic ring will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 238.5). The isotopic pattern of the three chlorine atoms will result in a characteristic cluster of peaks for the molecular ion.

-

Key Fragments: Fragmentation may occur via cleavage of the amide bond or loss of the chloroacetyl group. Common fragments would include ions corresponding to the dichlorophenylamino cation and the chloroacetyl cation.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. Studies have shown that for this compound, the molecules are linked into chains by N-H···O hydrogen bonds in the crystal lattice.[3] The conformation of the N-H bond is nearly syn to the ortho-chloro substituent on the phenyl ring, and the C=O bond is anti to the N-H bond.[3]

Safety and Handling

Based on available safety data for related compounds, this compound should be handled with care. It is classified as an irritant.[2]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9]

Conclusion

This compound is a compound with well-defined physicochemical properties that make it a useful building block in synthetic chemistry. Its synthesis is straightforward, and its structure can be unambiguously confirmed by a combination of modern analytical techniques. A thorough understanding of its properties, as outlined in this guide, is essential for its safe handling and effective utilization in research and development. The provided experimental protocols offer a practical framework for the determination of its key characteristics, ensuring data integrity and reproducibility in scientific investigations.

References

-

Gowda, B. T., et al. (2009). This compound. Acta Crystallographica Section E: Structure Reports Online, 65(2), o333. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2-chloro-N-(4-ethoxyphenyl)acetamide. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 17). 7.4: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Chemsrc. (2025, August 28). Acetamide,2-chloro-N-(2,4-dichlorophenyl)-. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. mdpi.com [mdpi.com]

- 4. 2-CHLORO-N-(2,4,6-TRICHLOROPHENYL)ACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Biological Activity of 2-Chloro-N-(2,4-dichlorophenyl)acetamide

Abstract

2-Chloro-N-(2,4-dichlorophenyl)acetamide is a halogenated acetamide derivative that has garnered significant interest within the scientific community. As a member of the chloroacetamide class, a group of compounds known for a wide spectrum of biological activities including herbicidal and antimicrobial properties, this specific molecule presents a unique profile.[1][2] Its structure, featuring a reactive chloroacetyl group and a dichlorinated phenyl ring, serves as a critical foundation for its diverse biological interactions. This guide provides a comprehensive technical overview of its synthesis, established biological activities, mechanisms of action, and the experimental protocols required for its evaluation. We will delve into its potent antifungal and antibacterial properties, emerging cytotoxic potential against cancer cell lines, and the structure-activity relationships that govern its function. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic and agrochemical potential of this versatile compound.

Chemical Profile and Synthesis

Physicochemical Properties

This compound is a solid organic compound characterized by the presence of a chloroacetamide functional group attached to a 2,4-dichlorinated aniline ring. The presence of multiple chlorine atoms significantly influences its lipophilicity and electrophilicity, which are key determinants of its biological activity.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₆Cl₃NO | [3] |

| Molecular Weight | 238.498 g/mol | [3] |

| Melting Point | 105 - 108 °C | [3] |

| Boiling Point | 385.1 °C at 760 mmHg | [3] |

| Density | 1.511 g/cm³ | [3] |

| Synonyms | N-Chloroacetyl-2,4-dichloroaniline, NSC15930 | [4] |

Synthesis Pathway

The synthesis of this compound is typically achieved through a straightforward and well-documented nucleophilic acyl substitution reaction.[1] The primary method involves the reaction of 2,4-dichloroaniline with chloroacetyl chloride.[1] This reaction is efficient and allows for the production of the compound in high purity, making it accessible for research and development.[1]

Sources

2-Chloro-N-(2,4-dichlorophenyl)acetamide CAS number

An In-depth Technical Guide to 2-Chloro-N-(2,4-dichlorophenyl)acetamide

CAS Number: 6974-56-7

Executive Summary: This document provides a comprehensive technical overview of this compound, a halogenated acetamide with significant utility in synthetic chemistry. Identified by the CAS Number 6974-56-7, this compound serves as a crucial intermediate in the development of pharmaceuticals and agrochemicals.[1] This guide details its physicochemical properties, established synthesis protocols, molecular structure, and key applications. Furthermore, it covers essential analytical methodologies for its characterization and outlines critical safety and handling procedures for laboratory and industrial settings. The content is tailored for researchers, chemists, and professionals in drug development, offering field-proven insights into its synthesis and application.

Introduction to Halogenated Acetamides

This compound belongs to the acetamide class of organic compounds, which are integral to diverse areas of chemical research due to their versatile reactivity and wide-ranging biological activities.[1] The introduction of halogen atoms into the acetamide structure fundamentally alters the compound's physicochemical properties, including its electrophilicity, lipophilicity, and metabolic stability.[1] This strategic halogenation is a powerful tool in medicinal chemistry and agrochemical research for modulating the biological activity of molecules.[1] As an intermediate, this compound holds significant potential for creating more complex molecules, and its inherent antimicrobial and antifungal properties are areas of active investigation.[1]

Physicochemical Properties

A clear understanding of the compound's physical and chemical properties is fundamental for its application in synthesis and research. The key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 6974-56-7 | [1][2] |

| Molecular Formula | C₈H₆Cl₃NO | [2][3] |

| Molecular Weight | 238.5 g/mol | [1] |

| Melting Point | 105 - 108ºC | [2][3] |

| Boiling Point | 385.1ºC at 760 mmHg | [2][3] |

| Density | 1.511 g/cm³ | [2][3] |

| InChI Key | KRUAPYSYOURFRC-UHFFFAOYSA-N | [1][2] |

| Appearance | White to light yellow powder/crystal | (Analogous compound) |

| Hazard Statements | Irritant (Xi) | [2] |

Synthesis and Manufacturing

The synthesis of this compound is most commonly achieved through a straightforward acylation reaction.

Reaction Principle

The primary synthetic route involves the reaction of 2,4-dichloroaniline with chloroacetyl chloride.[1] In this nucleophilic acyl substitution, the amino group of the 2,4-dichloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This results in the formation of the amide bond and the elimination of hydrogen chloride (HCl).

Figure 1: Synthesis Reaction Scheme.

Detailed Experimental Protocol

This protocol is a representative methodology based on standard procedures for the synthesis of N-substituted chloroacetamides.[4][5][6]

-

Reactant Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 2,4-dichloroaniline (0.1 mol) in a suitable inert solvent such as benzene or ethyl acetate.

-

Acylation: Add chloroacetyl chloride (0.11 mol, a slight excess) dropwise to the stirred solution at room temperature. The choice to add the acylating agent slowly is to control the exothermic reaction and prevent side product formation.

-

Reaction Completion: After the addition is complete, reflux the reaction mixture for 2-4 hours to ensure the reaction goes to completion.[5] The progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up: Cool the mixture to room temperature. If a precipitate has formed, filter the solid. The crude product can be washed with water to remove any remaining HCl and unreacted starting materials.[6]

-

Purification: The resulting solid product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product in high purity.[5]

-

Characterization: Confirm the identity and purity of the synthesized compound by measuring its melting point and using spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Yield Optimization and Purity Assessment

Yield optimization involves the precise control of reaction parameters. Key factors include maintaining the correct stoichiometric ratio of reactants, controlling the reaction temperature to minimize side reactions, and ensuring adequate reaction time.[1] Purity is typically assessed by the compound's sharp melting point range and confirmed through chromatographic and spectroscopic methods.[4]

Molecular Structure and Spectroscopic Analysis

Structural Conformation

Crystallographic studies of this compound reveal specific conformational features. The structure contains two independent molecules in the asymmetric unit.[7] Key observations include:

-

The conformation of the N-H bond is nearly syn to the ortho-chloro substituent on the phenyl ring.[7]

-

The conformation of the C=O bond is anti to the N-H bond.[7]

This spatial arrangement is crucial as it influences the molecule's packing in the crystal lattice and its potential interactions with biological targets. The molecules are linked into supramolecular chains through N-H···O hydrogen bonding.[7]

Figure 2: Diagram of N-H/C=O Conformation.

Applications in Research and Development

Intermediate in Organic Synthesis

This compound is a valuable intermediate for synthesizing more complex molecules. The α-chloroacetamide group serves as a reactive electrophile, or "handle," for further synthetic modifications through nucleophilic substitution.[8] The chlorine atom is a good leaving group, allowing for the facile introduction of various functional groups, making it a versatile precursor for building libraries of potential drug candidates.[8]

Biological and Medicinal Chemistry Applications

The halogenated acetamide structure is a recurring motif in biologically active compounds.

-

Antimicrobial and Antifungal Activity: This class of compounds has documented antimicrobial and antifungal properties, representing an active area of investigation.[1][4]

-

Kinase Inhibitor Scaffolds: In medicinal chemistry, the related 2-chloro-N-(pyridinyl)acetamide is a key intermediate for kinase inhibitors used in cancer therapy.[8] The chloroacetamide moiety can form covalent bonds with cysteine residues in the active site of kinases, leading to potent and prolonged inhibition.[8] While not directly reported for the 2,4-dichlorophenyl variant, the underlying chemical principle highlights its potential in designing covalent inhibitors for various enzyme targets.

-

Modulation of Physicochemical Properties: The three chlorine atoms on the molecule significantly increase its lipophilicity compared to a non-halogenated parent compound. This property is critical for cell membrane permeability and interaction with hydrophobic binding pockets in biological targets.

Analytical Methodologies

Ensuring the identity, purity, and concentration of this compound is critical for its use in research and development.

Chromatographic and Spectroscopic Analysis

-

Gas Chromatography-Mass Spectrometry (GC/MS): GC/MS is a suitable technique for the analysis of this compound. Based on methods for structurally similar compounds like 2,4-dichloroanisole (2,4-DCA), a method would likely involve a capillary column (e.g., DB-5MS), helium carrier gas, and electron impact ionization, monitoring for characteristic mass fragments.[9]

-

NMR and IR Spectroscopy: As part of the initial characterization, ¹H NMR, ¹³C NMR, and IR spectroscopy are used to confirm the molecular structure, identifying characteristic peaks for the amide N-H, carbonyl C=O, and aromatic C-H bonds.[4][10]

Purity Determination

-

Melting Point: A sharp, defined melting point range is a primary indicator of high purity.[4]

-

Thin Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of the synthesis reaction and assess the purity of the final product.[4]

Safety and Handling

Working with chlorinated organic compounds requires strict adherence to safety protocols. The following guidelines are based on safety data sheets for closely related chloroacetamides.[11][12][13][14]

Hazard Identification

-

Acute Effects: Classified as an irritant.[2] May cause skin, eye, and respiratory irritation.[12] Some related compounds are toxic if swallowed.[14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[11][12]

Recommended Handling Protocol

-

Ventilation: Always handle the compound in a well-ventilated area, preferably inside a chemical fume hood.[11]

-

Avoid Inhalation/Contact: Avoid breathing dust and prevent contact with skin and eyes.[11][14]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11][15]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11][12]

Figure 3: Spill Response Workflow.

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[12]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or rash occurs, get medical advice.[11]

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[11]

-

Inhalation: Remove person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[12]

Conclusion and Future Outlook

This compound (CAS: 6974-56-7) is a synthetically valuable compound with established protocols for its production and clear applications as a chemical intermediate. Its utility is rooted in the reactivity of the chloroacetamide group and the modulating effects of its dichlorophenyl ring. Future research trajectories will likely focus on the development of more efficient and environmentally benign synthetic methods.[1] Additionally, a deeper exploration of its biological activities and those of its derivatives could unveil novel therapeutic or agrochemical agents. A significant ongoing challenge is understanding the environmental fate and potential toxicity of such halogenated compounds, which warrants further investigation.[1]

References

-

Acetamide,2-chloro-N-(2,4-dichlorophenyl)-. Chemsrc. [Link]

-

Safety Data Sheet: 2-chloroacetamide. Chemos GmbH&Co.KG. [Link]

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]

-

Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. EPA. [Link]

-

Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI. [Link]

-

This compound. NIH National Center for Biotechnology Information. [Link]

-

Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library. [Link]

-

Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. CAS#:6974-56-7 | Acetamide,2-chloro-N-(2,4-dichlorophenyl) | Chemsrc [chemsrc.com]

- 4. ijpsr.info [ijpsr.info]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. prepchem.com [prepchem.com]

- 7. 2-Chloro-N-(2,4-dichlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. epa.gov [epa.gov]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.com [fishersci.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. chemos.de [chemos.de]

starting materials for 2-Chloro-N-(2,4-dichlorophenyl)acetamide synthesis

An In-depth Technical Guide on the Starting Materials for the Synthesis of 2-Chloro-N-(2,4-dichlorophenyl)acetamide

Abstract

This technical guide provides a comprehensive examination of the essential starting materials and the predominant synthetic pathway for producing this compound. This compound serves as a valuable intermediate in the development of pharmaceuticals and agrochemicals. The primary focus of this document is the N-acylation of 2,4-dichloroaniline with chloroacetyl chloride, a robust and widely adopted method. We will dissect the characteristics of each starting material, including their upstream synthesis and critical quality attributes. Furthermore, this guide presents detailed, field-proven experimental protocols, explains the causality behind methodological choices, and offers insights into process optimization and safety. This document is intended for researchers, chemists, and process development scientists engaged in organic synthesis and drug discovery.

Introduction to this compound

This compound (CAS No: 6974-56-7) is a halogenated aromatic amide whose utility is primarily as a precursor in multi-step organic syntheses.[1] Its structure, featuring a reactive chloroacetyl group and a dichlorinated phenyl ring, makes it a versatile building block for introducing specific functionalities into more complex molecules. The compound has been investigated for its own biological activities, including potential antimicrobial and antifungal properties, but its principal value lies in its role as a synthetic intermediate.[1]

Compound Profile:

-

IUPAC Name: this compound

-

Synonyms: N-Chloroacetyl-2,4-dichloroaniline[2]

-

CAS Number: 6974-56-7

-

Molecular Formula: C₈H₆Cl₃NO

-

Molecular Weight: 238.50 g/mol

Primary Synthesis Pathway: N-Acylation of 2,4-Dichloroaniline

The most direct and industrially favored method for synthesizing this compound is the N-acylation (or N-chloroacetylation) of 2,4-dichloroaniline with chloroacetyl chloride.[1] This reaction is a classic example of nucleophilic acyl substitution, where the amine group of 2,4-dichloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is highly efficient, typically proceeding with high yields (75-95%) and selectivity.[1][3]

The overall transformation is outlined below:

The reaction generates hydrogen chloride (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

In-Depth Analysis of Starting Materials

A thorough understanding of the starting materials is paramount for successful synthesis, ensuring high purity, yield, and reproducibility.

Starting Material 1: 2,4-Dichloroaniline

2,4-Dichloroaniline is a crystalline solid that serves as the nucleophilic backbone in the synthesis. It is a crucial intermediate in the production of dyes and pharmaceuticals.[4]

| Property | Value |

| CAS Number | 615-67-8 |

| Molecular Formula | C₆H₅Cl₂N |

| Molecular Weight | 162.02 g/mol |

| Melting Point | 59-63 °C[4] |

| Boiling Point | 242 °C[4] |

| Appearance | White to off-white needle-like crystals[4] |

| Solubility | Soluble in ethanol, ether, and acids; sparingly soluble in water.[4] |

| Safety | Toxic, irritant. Handle with appropriate personal protective equipment (PPE). |

Upstream Synthesis of 2,4-Dichloroaniline: For process development and impurity profiling, it is essential to understand the manufacturing route of this starting material. A common industrial method begins with aniline and proceeds through a three-step sequence.[4]

-

Acetylation: Aniline is first protected by reacting it with acetic acid or acetic anhydride to form acetanilide. This step is critical because the acetyl group is a moderately activating, ortho-para director that protects the amine from oxidation and moderates its reactivity during the subsequent chlorination step.

-

Chlorination: The acetanilide is then chlorinated, typically using chlorine gas in a solvent like acetic acid. The directing effect of the acetylamino group favors substitution at the para- and ortho-positions, leading to the formation of 2,4-dichloroacetanilide.

-

Hydrolysis: Finally, the acetyl group is removed by acid-catalyzed hydrolysis to yield the desired 2,4-dichloroaniline.[4]

This multi-step process is visualized below.

Potential impurities in 2,4-dichloroaniline can include isomers (e.g., 2,6-dichloroaniline) or residual starting materials from its own synthesis.

Starting Material 2: Chloroacetyl Chloride

Chloroacetyl chloride is a bifunctional molecule, acting as a highly reactive acylating agent. It is a colorless to light yellow liquid with a pungent odor.

| Property | Value |

| CAS Number | 79-04-9 |

| Molecular Formula | C₂H₂Cl₂O |

| Molecular Weight | 112.94 g/mol |

| Boiling Point | 105-106 °C |

| Density | ~1.42 g/cm³ |

| Appearance | Colorless to light yellow liquid |

| Reactivity | Highly reactive with nucleophiles (water, alcohols, amines). Corrosive. |

| Safety | Corrosive, lachrymator. Reacts violently with water. Must be handled in a fume hood with extreme care. |

Role and Causality: The high electrophilicity of the carbonyl carbon in chloroacetyl chloride is enhanced by the inductive electron-withdrawing effects of both the carbonyl oxygen and the two chlorine atoms. This makes it an exceptionally efficient acylating agent, allowing the reaction to proceed rapidly, often at low temperatures.[5] Its high reactivity, however, necessitates strict anhydrous conditions, as it readily hydrolyzes to form chloroacetic acid.

Experimental Protocols and Methodologies

The trustworthiness of a synthetic procedure lies in its reproducibility and clarity. Below is a detailed, step-by-step protocol for the synthesis of this compound based on modern laboratory practices.

Protocol: Synthesis in Tetrahydrofuran (THF) with DBU

This method utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base in an organic solvent, which has been shown to give excellent yields at room temperature.[1][3]

Materials and Reagents:

-

2,4-Dichloroaniline (1.0 eq)

-

Chloroacetyl chloride (1.05 eq)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water (for workup)

-

Ethyl Acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Experimental Workflow:

Step-by-Step Procedure:

-

Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolution: To the flask, add 2,4-dichloroaniline (e.g., 10.0 g, 61.7 mmol) and anhydrous THF (100 mL). Stir until all solids dissolve. Add DBU (10.1 mL, 67.9 mmol).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. Causality: This initial cooling is crucial to control the initial exotherm upon addition of the highly reactive chloroacetyl chloride, preventing potential side reactions.

-

Addition: Add chloroacetyl chloride (5.2 mL, 64.8 mmol) to the dropping funnel and add it dropwise to the stirred reaction mixture over 20-30 minutes, ensuring the internal temperature does not rise above 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 3-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.[3]

-

Workup: Pour the reaction mixture into 200 mL of cold water. A precipitate of the product may form. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Washing & Drying: Combine the organic extracts and wash them with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from ethanol to yield this compound as a white to off-white solid.

Process Optimization and Safety Considerations

Comparison of Reaction Conditions

The choice of solvent and base can significantly impact reaction time, yield, and the environmental footprint of the synthesis.

| Base | Solvent | Temperature | Reaction Time | Typical Yield | Notes |

| DBU | THF | Room Temp | 3-6 hours | 75-95% | High yield, mild conditions.[1][3] |

| Triethylamine (TEA) | Toluene / Benzene | Reflux | 2-4 hours | Good | Common industrial method, requires heating.[6][7] |

| K₂CO₃ | Acetone / Benzene | Reflux | 10-12 hours | Good | Inexpensive base, but often requires longer reaction times and heating.[6][8] |

| None (Aqueous) | Phosphate Buffer | Room Temp | < 30 mins | >90% | "Green" chemistry approach, avoids organic solvents, very fast.[5] |

Safety and Handling

-

2,4-Dichloroaniline: Is toxic and an irritant. Avoid inhalation of dust and skin contact.

-

Chloroacetyl Chloride: Is highly corrosive and a lachrymator. It reacts violently with water, releasing toxic HCl gas. All manipulations must be performed in a well-ventilated chemical fume hood using appropriate PPE, including gloves, safety goggles, and a lab coat.

-

Byproduct: The reaction generates HCl. When no base is used or in aqueous protocols, proper ventilation and potential scrubbing of off-gases are necessary. The use of a base like DBU or TEA neutralizes the HCl in situ.

Conclusion

The synthesis of this compound is reliably achieved through the N-acylation of its core starting materials : 2,4-dichloroaniline and chloroacetyl chloride . This method is characterized by its high efficiency and operational simplicity. A deep understanding of these starting materials, including their own synthesis and inherent reactivity, is fundamental to controlling the reaction outcome, purity, and yield. The choice of solvent and base allows for significant process optimization, with modern methods enabling rapid, high-yield synthesis under mild, and even environmentally benign, aqueous conditions. Adherence to strict safety protocols is mandatory due to the hazardous nature of the reagents involved.

References

- Google Patents. (2019). CN110590564A - Method for synthesizing 2,4-dichloroaniline by continuous chlorination.

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthetic reaction scheme for 2-chloro-N, N-diphenyl-acetamide derivatives. Retrieved from [Link]

-

International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Stenutz. (n.d.). N-(2,4-dichlorophenyl)acetamide. Retrieved from [Link]

-

ResearchGate. (2008). This compound. Retrieved from [Link]

-

ChemBK. (n.d.). N-CHLOROACETYL-2,4-DICHLOROANILINE. Retrieved from [Link]

- Google Patents. (1992). EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.

-

Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Retrieved from [Link]

- Google Patents. (2013). CN103113236A - Preparation method of 2,6-dichlorodiphenylamine.

- Google Patents. (2013). CN102952037A - A kind of synthetic method of 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide.

-

Scholars Research Library. (n.d.). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). N-(2,4-dichlorophenyl)acetamide. Retrieved from [Link]

-

Semantic Scholar. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. CN110590564A - Method for synthesizing 2,4-dichloroaniline by continuous chlorination - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. media.neliti.com [media.neliti.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Chloro-N-(2,4-dichlorophenyl)acetamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 2-Chloro-N-(2,4-dichlorophenyl)acetamide (C₈H₆Cl₃NO). Synthesizing data from single-crystal X-ray diffraction, spectroscopic methodologies, and computational modeling of analogous structures, this document offers an in-depth exploration of the molecule's three-dimensional architecture. Key structural features, including the syn-orientation of the N-H bond relative to the ortho-chloro substituent and the anti-conformation of the amide C=O bond, are elucidated. This guide further presents a detailed, validated protocol for the synthesis and characterization of this compound. Finally, the biological significance of the chloroacetamide functional group is discussed in the context of antimicrobial and antifungal activities, positioning this compound as a molecule of interest for further investigation in drug discovery and development.

Introduction: The Significance of Molecular Conformation in Drug Design

The three-dimensional arrangement of atoms in a molecule, its conformation, is a critical determinant of its biological activity. For drug development professionals, a thorough understanding of a molecule's preferred spatial orientation is paramount, as it dictates how the molecule interacts with its biological target. The seemingly subtle variations in bond angles, lengths, and torsional arrangements can profoundly impact binding affinity, efficacy, and selectivity. This compound, a member of the N-aryl acetamide class, presents a compelling case study in the importance of conformational analysis. The presence of multiple halogen substituents and a flexible acetamide linker suggests a rich conformational landscape that warrants detailed investigation. This guide aims to provide a holistic view of this molecule's structure, from its solid-state arrangement to its potential behavior in a biological milieu.

Synthesis and Spectroscopic Characterization

A reliable and reproducible synthesis is the foundation of any chemical or pharmacological investigation. The following protocol describes a robust method for the preparation of this compound, adapted from established procedures for analogous N-substituted chloroacetamides.[1][2][3][4]

Experimental Protocol: Synthesis of this compound

Materials:

-

2,4-dichloroaniline

-

Chloroacetyl chloride

-

Anhydrous dioxane (or a similar inert solvent)

-

Triethylamine (or another suitable base)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, recrystallization flasks)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloroaniline (1 equivalent) in anhydrous dioxane.

-

Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Acylation: Cool the reaction mixture in an ice bath (0 °C). Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution. An exothermic reaction is expected.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-